6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a quinoline moiety, a piperidine ring, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Quinoline Sulfonyl Chloride: This step involves the sulfonylation of quinoline using chlorosulfonic acid to form quinoline-8-sulfonyl chloride.
Piperidine Derivative Formation: The piperidine ring is functionalized to introduce the desired substituents, often involving protection and deprotection steps.
Coupling Reaction: The quinoline sulfonyl chloride is reacted with the piperidine derivative to form the intermediate compound.
Nicotinonitrile Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the quinoline moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and nicotinonitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinoline N-oxides or piperidine N-oxides.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted quinoline or nicotinonitrile derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites. The nicotinonitrile group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)benzonitrile
- 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)pyridinonitrile
Uniqueness
Compared to similar compounds, 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of the nicotinonitrile group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-13-15-6-7-19(23-14-15)27-17-8-11-24(12-9-17)28(25,26)18-5-1-3-16-4-2-10-22-20(16)18/h1-7,10,14,17H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJLPFLVQRSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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